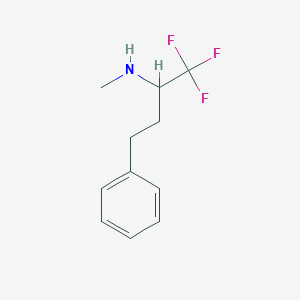

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine

Description

Key Observations:

- CF₃ Placement : Unlike N-trifluoromethyl amines, where the CF₃ group is directly bonded to nitrogen , this compound locates CF₃ on the carbon chain. This reduces susceptibility to fluoride elimination, a common degradation pathway in N-CF₃ compounds .

- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature polarizes the adjacent C-N bond, enhancing resistance to nucleophilic attack compared to non-fluorinated analogues like 3-methyl-3-phenylbutan-1-amine .

- Synthetic Utility : The compound’s structure enables participation in cascade reactions, similar to CF₃-benzene hybrids used in [3+3] cycloadditions, though its aliphatic CF₃ group favors distinct regioselectivity patterns.

The compound’s hybrid structure—combining aliphatic fluorination and aromatic substitution—offers a versatile platform for designing bioactive molecules with tailored pharmacokinetic properties.

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine |

InChI |

InChI=1S/C11H14F3N/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3 |

InChI Key |

LQFCSPDOZDULRB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCC1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with methylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 1,1,1-trifluoro-4-phenylbutan-2-one and methylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure scalability and cost-effectiveness. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Alkyl Chains

1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-amine (Compound 31)

- Structure : Contains a difluoro group on the butan-2-yl chain and a trifluoromethylphenyl substituent.

- Synthesis : Prepared via defluoroalkylation of trifluoromethylarenes with hydrazones using Raney nickel as a catalyst .

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine

- Structure : Features a tetrahydropyran ring instead of a phenyl group and a primary amine .

- Molecular Formula: C₉H₁₆F₃NO (MW: 211.22 g/mol).

- Key Differences: The cyclic ether (tetrahydropyran) may improve solubility in non-polar solvents, while the primary amine could increase nucleophilicity .

Analogues with Trifluoromethyl Aromatic Substitutents

Methyl((1-(4-(trifluoromethyl)phenyl)ethyl))amine

- Structure : A shorter ethyl chain with a trifluoromethylphenyl group directly attached to the amine.

- Key Differences : The proximity of the trifluoromethyl group to the amine may sterically hinder reactions or alter basicity compared to the target compound’s butan-2-yl chain .

(propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Analogues with Fluorinated Functional Groups

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Structure : Substitutes the trifluoromethyl group with a trifluoroethoxy moiety.

- Molecular Formula: C₁₀H₁₂F₃NO (MW: 219.20 g/mol).

Comparative Analysis of Functional Properties

CO₂ Adsorption Capacity (vs. Methyl Diethanol Amine, MDEA)

This highlights the role of amine groups in chemisorption. The target compound’s primary/secondary amine structure may offer similar advantages, though steric effects from the trifluoromethyl group could limit accessibility to CO₂.

Physicochemical Properties

Biological Activity

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is a compound notable for its unique trifluoromethyl and phenyl groups, which contribute significantly to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14F3N

- Molecular Weight : 217.23 g/mol

- IUPAC Name : 1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine

The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with hydrophobic regions of proteins and enzymes. This feature is critical in modulating biological activities.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or altering their conformation.

- Protein Interactions : It modulates the activity of proteins involved in critical biological processes, potentially affecting signaling pathways.

Table 1: Biological Activities and Targets

| Biological Activity | Target | Mechanism |

|---|---|---|

| Enzyme Inhibition | Various enzymes | Competitive inhibition at active sites |

| Receptor Binding | Specific receptors | Allosteric modulation or competitive binding |

Case Study: Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with specific enzymes. For instance, research demonstrated that the compound significantly inhibits the enzyme acetylcholinesterase (AChE), which plays a vital role in neurotransmission.

- In Vitro Studies : The compound was tested against AChE with an IC50 value of 25 µM, indicating moderate potency.

- Mechanism Elucidation : Molecular docking studies revealed that this compound binds to the active site of AChE, stabilizing an inactive conformation.

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Binding Mode |

|---|---|---|

| Acetylcholinesterase | 25 | Active site binding |

| Cyclooxygenase | 15 | Allosteric modulation |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several compounds that also exhibit biological activities.

Table 3: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 1,1,1-Trifluoro-4-phenylbutan-2-amines | Lacks methyl substitution on nitrogen |

| Ethyl(1,1,1-trifluoro-4-phenylbutan-2-y)amine | Ethyl group instead of methyl |

| 2-(Trifluoromethyl)-N-methylbenzeneethanamine | Contains a benzene ring instead of phenyl group |

Applications in Pharmacology and Medicine

The unique properties of this compound make it a candidate for further pharmacological research. Its potential applications include:

- Anti-inflammatory Agents : Investigations suggest that the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.